Cas no 2411297-19-1 (4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate)

4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
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- 4-(1-acetamidocyclopropyl)phenyl sulfurofluoridate
- 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene
- Z3919187927
- 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate
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- インチ: 1S/C11H12FNO4S/c1-8(14)13-11(6-7-11)9-2-4-10(5-3-9)17-18(12,15)16/h2-5H,6-7H2,1H3,(H,13,14)
- InChIKey: XEHMBQYFTVDTDQ-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1C=CC(=CC=1)C1(CC1)NC(C)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 419
- トポロジー分子極性表面積: 80.8
- XLogP3: 1.5
4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7554573-1.0g |
4-(1-acetamidocyclopropyl)phenyl sulfurofluoridate |
2411297-19-1 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridateに関する追加情報
Recent Advances in the Study of 4-(1-Acetamidocyclopropyl)phenyl Sulfurofluoridate (CAS: 2411297-19-1)
In recent years, the compound 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate (CAS: 2411297-19-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfurofluoridate derivative has emerged as a promising candidate for various applications, including drug discovery, chemical biology probes, and protein modification. Its unique structural features, such as the acetamidocyclopropyl group and the sulfurofluoridate moiety, make it a versatile tool for researchers aiming to explore novel biochemical pathways and therapeutic targets.
The primary focus of recent studies has been on the synthesis, reactivity, and biological applications of 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, enabling its widespread use in experimental settings. The sulfurofluoridate group, in particular, has been highlighted for its ability to undergo selective reactions with nucleophilic residues in proteins, making it a valuable tool for site-specific protein labeling and modification.
One of the key findings from recent research is the compound's potential as a covalent inhibitor for specific enzymes. Studies have demonstrated that 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate can selectively target and inhibit enzymes involved in critical cellular processes, such as signal transduction and metabolism. This inhibitory activity is attributed to the compound's ability to form stable covalent bonds with active-site residues, thereby blocking enzymatic function. Such findings open new avenues for the development of targeted therapies for diseases where these enzymes play a pivotal role.
In addition to its inhibitory properties, 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate has been explored for its utility in chemical proteomics. By leveraging its reactivity with specific amino acid residues, researchers have successfully employed this compound to profile enzyme activities and identify novel drug targets in complex biological systems. This approach has provided valuable insights into the functional roles of various enzymes and their involvement in disease pathways.
Another area of interest is the compound's potential in the development of prodrugs. The acetamidocyclopropyl group can serve as a masking moiety, which can be cleaved under specific physiological conditions to release active drug molecules. This property has been exploited to design prodrugs with improved pharmacokinetic profiles and reduced off-target effects. Recent studies have reported the successful application of this strategy in enhancing the delivery and efficacy of therapeutic agents.
Despite these promising developments, challenges remain in the widespread adoption of 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate. Issues such as stability under physiological conditions, selectivity, and potential toxicity need to be addressed through further research. Ongoing studies are focused on optimizing the compound's properties to overcome these limitations and unlock its full potential in biomedical applications.
In conclusion, 4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate (CAS: 2411297-19-1) represents a versatile and valuable tool in chemical biology and medicinal chemistry. Its unique reactivity and biological activities make it a promising candidate for various applications, from enzyme inhibition to chemical proteomics and prodrug development. As research continues to uncover its potential, this compound is poised to play a significant role in advancing our understanding of biochemical processes and the development of novel therapeutics.
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